molecular formula C17H17FN2 B1297494 (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 51841-40-8

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No.: B1297494
CAS No.: 51841-40-8
M. Wt: 268.33 g/mol
InChI Key: GNAOYSCNQZGVBP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 51841-40-8 and represents a structurally complex member of the substituted tryptamine class. The compound's systematic chemical name is N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine, reflecting its composition of a tryptamine core structure with a para-fluorinated benzyl substituent attached to the terminal amino group. The molecular formula C17H17FN2 indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 268.32900 atomic mass units.

The compound exhibits specific physical and chemical properties that distinguish it from other tryptamine derivatives. The exact mass has been calculated as 268.13800 atomic mass units, with a polar surface area of 27.82000 square angstroms and a calculated logarithmic partition coefficient of 4.03020, indicating significant lipophilicity. These parameters suggest favorable membrane permeability characteristics typical of compounds designed for central nervous system activity.

Table 1: Chemical Properties of this compound

Property Value
Chemical Abstracts Service Number 51841-40-8
Molecular Formula C17H17FN2
Molecular Weight 268.32900
Exact Mass 268.13800
Polar Surface Area 27.82000 Ų
Logarithmic Partition Coefficient 4.03020

The nomenclature reflects the systematic approach to describing substituted tryptamine derivatives, where the base tryptamine structure provides the foundation for chemical naming conventions. The compound can also be described using alternative naming systems, including the descriptor [(4-fluorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine, which explicitly identifies the substitution pattern and connectivity.

Historical Context in Tryptamine Research

The development of this compound emerged from systematic research conducted in the 1990s focusing on indole derivatives with potential antimycobacterial activity. The compound was first synthesized and characterized by Mahboobi, Grothus, and Meindl in their comprehensive study published in Archiv der Pharmazie in 1994, which examined the synthesis and biological evaluation of various N-benzyl-(indol-3-ylethyl)-amines. This research represented a significant advancement in the systematic exploration of tryptamine derivatives, particularly those incorporating halogenated benzyl substituents.

The historical development of substituted tryptamines began with the recognition that tryptamine itself serves as a fundamental neurotransmitter precursor and metabolite of the essential amino acid tryptophan. Tryptamine's chemical structure, defined by an indole ring system fused with benzene and pyrrole components, coupled with a 2-aminoethyl side chain, provides the structural template for numerous biologically active compounds. The systematic modification of this core structure through N-substitution has yielded a diverse array of compounds with varying pharmacological properties.

Research into N-benzylated tryptamine derivatives gained momentum as investigators recognized that the introduction of benzyl substituents could significantly alter the biological activity and receptor selectivity profiles of these compounds. The specific incorporation of fluorine atoms into the benzyl moiety represents a strategic approach to modifying the electronic and steric properties of the molecule, potentially influencing interactions with biological targets while maintaining the essential structural features of the tryptamine core.

The 1994 study by Mahboobi and colleagues represented part of a broader research initiative examining indole derivatives for antimycobacterial properties, reflecting the historical interest in developing novel therapeutic agents for infectious diseases. This research contributed to the understanding of structure-activity relationships within the tryptamine class, particularly regarding the influence of different substitution patterns on biological activity.

Structural Relationship to Psychedelic Analogues

This compound shares fundamental structural characteristics with numerous psychedelic compounds that interact with serotonin receptor systems, particularly the 5-hydroxytryptamine 2A receptor family. The compound's tryptamine backbone places it within the broader category of substituted tryptamines, which includes both naturally occurring and synthetic compounds known for their interaction with serotonergic neurotransmitter systems.

The structural relationship to psychedelic analogues becomes apparent when examining the core indole ring system and ethylamine side chain, features that are conserved across many serotonin receptor agonists. The indole moiety, consisting of a fused benzene and pyrrole ring system, represents a critical pharmacophore for serotonin receptor recognition and binding. The 2-aminoethyl side chain attached at the third position of the indole ring maintains the spatial arrangement necessary for interaction with serotonin receptor binding sites.

The introduction of the 4-fluorobenzyl substituent represents a significant structural modification that distinguishes this compound from classical psychedelic tryptamines. Research has demonstrated that N-benzyl substitutions can dramatically alter the pharmacological profile of tryptamine derivatives, often leading to increased potency and altered receptor selectivity. Studies examining N-benzylated 5-methoxytryptamine analogues have shown that benzyl substitutions, particularly those incorporating fluorine atoms, can enhance affinity for serotonin 2 receptor subtypes.

Table 2: Structural Comparison with Related Tryptamine Derivatives

Compound Core Structure N-Substitution Notable Features
This compound Tryptamine 4-Fluorobenzyl Antimycobacterial research
N-Benzyl-1H-indole-3-ethylamine Tryptamine Benzyl Unsubstituted benzyl
N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine Tryptamine 3-Fluorobenzyl Meta-fluorine position

The relationship between structural modifications and biological activity has been extensively studied in the context of serotonin receptor interactions. Research has shown that the position of substituents on the benzyl ring can significantly influence receptor binding and functional activity. For instance, studies examining the effects of different benzyl substitution patterns have revealed that ortho-positioned substituents often enhance potency, while para-positioned substituents may reduce affinity at certain receptor subtypes.

The compound's structural similarity to other N-benzylated tryptamines suggests potential interactions with trace amine-associated receptors, which have been identified as important targets for tryptamine derivatives. These receptors, expressed in mammalian brain tissue, respond to various tryptamine compounds and may mediate some of the neurobiological effects associated with this class of molecules.

The fluorine atom incorporation represents a sophisticated approach to molecular design, as fluorine substitution can significantly alter the electronic properties of aromatic systems while maintaining favorable pharmacokinetic characteristics. The electron-withdrawing nature of fluorine can influence the binding affinity and selectivity of the compound for different receptor subtypes, potentially leading to distinct pharmacological profiles compared to non-fluorinated analogues.

Research examining the head-twitch response in animal models has demonstrated that many tryptamine derivatives, including those with N-benzyl substitutions, can induce characteristic behavioral responses associated with serotonin 2A receptor activation. These studies have contributed to the understanding of how structural modifications within the tryptamine class influence central nervous system activity and have informed the development of new research tools for studying serotonergic neurotransmission.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAOYSCNQZGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332899
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51841-40-8
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique fluorobenzyl substitution, exhibits potential in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

Structural Overview

The molecular formula of this compound is C17_{17}H17_{17}FN2_2. The presence of the indole ring system, which is a common scaffold in biologically active molecules, enhances its potential interactions with various biological targets. The incorporation of a fluorine atom into the benzyl group can improve binding affinity and metabolic stability, making it a promising candidate for drug development .

Biological Activities

  • Anticancer Activity
    • Indole derivatives are known for their anticancer properties. Research indicates that this compound may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .
    • A study showed that similar indole compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Anti-inflammatory Effects
    • The compound has demonstrated potential in reducing inflammation by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
    • In vivo studies have indicated that derivatives of indole can significantly lower the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity
    • The broad-spectrum antimicrobial activity of indole derivatives suggests that this compound could be effective against various bacterial strains. Research has highlighted the potential of indole compounds to exhibit significant antibacterial properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The indole moiety allows for high-affinity binding to various receptors, influencing their activity. This interaction can lead to either inhibition or activation of signaling pathways associated with disease processes .
  • Enzyme Inhibition : The compound's structural features enable it to inhibit enzymes involved in critical biological processes, such as COX and LOX, which are pivotal in inflammation and cancer progression .

Data Summary

Biological ActivityMechanismReferences
AnticancerInhibition of CDKs
Anti-inflammatoryInhibition of COX/LOX
AntimicrobialBroad-spectrum activity

Case Studies

  • Anticancer Efficacy : A study on structurally similar compounds showed that they effectively inhibited tumor growth in mouse models by targeting specific signaling pathways associated with cancer cell survival .
  • Anti-inflammatory Research : In a controlled trial, an indole derivative exhibited significant reduction in lung inflammation markers in animal models subjected to allergen exposure, indicating potential therapeutic use in asthma treatment .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of N-Benzyltryptamine Derivatives

Compound (Substituent) Melting Point (°C) Key $ ^1 \text{H-NMR Shifts} $ (DMSO-$ d_6 $, δ ppm)
4-Fluoro (Target) Not reported Likely aromatic shifts near 7.5–7.6 (fluorine deshielding)
4-Chloro (10) 229–230 7.62 (d, H3’/H5’), 7.50 (d, H2’/H6’)
4-Bromo (11) 238–240 7.86 (s, H2’), 7.59 (m, H4’/H5’)
4-Methoxy (13) 199–200 7.49 (d, H2’/H6’), 6.99 (d, H3’/H5’), 3.77 (s, OCH$_3$)
4-Methyl (14) 213–214 7.46 (d, H2’/H6’), 2.32 (s, CH$_3$)

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, F) : Higher melting points (229–240°C) compared to electron-donating groups (e.g., 199°C for 4-methoxy), suggesting stronger crystal lattice interactions due to halogen substituents .
  • NMR Shifts : Fluorine’s electronegativity deshields adjacent aromatic protons, but direct data for the 4-fluoro analog is lacking. Chloro and bromo substituents cause significant downfield shifts for H2’/H6’ (7.50–7.86 ppm) .
  • Solubility : Hydrochloride salts improve aqueous solubility, but lipophilic substituents (e.g., bromo) may reduce it compared to polar groups (e.g., hydroxy or methoxy) .

Triazine-Based Derivatives with 4-Fluorophenyl Moieties

reports triazine derivatives incorporating a 4-fluorophenylamino group, such as N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-((4-Fluorophenyl)amino)ethyl)-1,3,5-Triazine-2,4,6-Triamine Hydrochloride (12).

Table 2: Comparison with Triazine Scaffold

Property N-Benzyltryptamine (Target) Triazine Derivative (12)
Core Structure Tryptamine + benzyl Tryptamine + triazine
Substituent Position N-Benzyl (para-fluoro) Triazine-linked (para-fluoro)
Synthesis Method Conventional alkylation Microwave-assisted
Melting Point Not reported 143°C

Key Observations :

  • Microwave synthesis (used for triazines) offers faster reaction times and higher yields (52–81%) compared to traditional methods .

Amide and Alkylamine Derivatives

and highlight structurally distinct analogs:

  • [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine : A dimethylated analog lacking the benzyl group, which may reduce steric hindrance and alter receptor binding .

Key Observations :

  • Amide bonds () improve metabolic stability but may reduce blood-brain barrier permeability compared to secondary amines.

Research Findings and Implications

  • Synthetic Accessibility : N-Benzyltryptamines are typically synthesized via reductive alkylation of tryptamine with substituted benzyl halides. The 4-fluoro analog likely follows this route, though optimization may be needed to address fluorine’s reactivity .
  • Biological Relevance : Para-halogenated benzyl groups (Cl, Br, F) in compounds show high melting points and stability, suggesting utility in prolonged-action formulations. The 4-fluoro group’s balance of electronegativity and small atomic size may optimize receptor affinity without excessive lipophilicity.
  • Limitations : Direct pharmacological data (e.g., IC$_{50}$, binding assays) for the target compound are absent in the evidence. Further studies are needed to compare its 5-HT2 receptor activity with analogs like 4-chloro and 4-bromo derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-(1H-indol-3-yl)ethylamine and 4-fluorobenzaldehyde, followed by hydrogenation (e.g., using NaBH₃CN or catalytic hydrogenation). Yields vary depending on substituents; for example, analogous N-benzyltryptamine derivatives report yields of 73–95% when optimized with HCl salt formation . Key steps include purification via recrystallization and characterization using ¹H-NMR (e.g., δ = 10.98 ppm for indole NH, 4.19 ppm for benzyl CH₂) and melting point analysis .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H-NMR : Signals at δ = 7.36–7.74 ppm (aromatic protons), 4.20 ppm (benzyl CH₂), and 3.14 ppm (ethylamine CH₂) confirm connectivity .
  • Melting Point : Consistency with literature values (e.g., 209–211°C for N-(3-chlorobenzyl) analogs) ensures purity .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 284 (C₁₇H₁₇FN₂) verify molecular weight .

Q. What receptor systems are most relevant for studying this compound’s biological activity?

  • Methodological Answer : The compound’s tryptamine backbone suggests affinity for serotonin (5-HT) receptors, particularly 5-HT₂A/2C subtypes. Competitive binding assays using radioligands (e.g., [³H]Ketanserin for 5-HT₂A) are recommended. Fluorine substitution may enhance binding due to increased lipophilicity and electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorinated benzyl-tryptamine derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Use Pd/C or PtO₂ for hydrogenation; NaBH₃CN for milder reductive amination .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-F) on benzyl rings increase yields (85–88% for 4-chloro/bromo analogs) compared to electron-donating groups (73% for 4-methyl) .
  • Table 1 : Yield Comparison for Substituents
Benzyl SubstituentYield (%)Melting Point (°C)
4-Fluoro85–88*209–230*
4-Chloro85229–230
4-Methyl73213–214
*Predicted based on analog data .

Q. How to address contradictory data in receptor binding assays for fluorinated tryptamines?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Varying buffer pH (e.g., Tris vs. HEPES) affects protonation states. Standardize at pH 7.4 .
  • Radioligand Choice : Use subtype-selective ligands (e.g., [³H]MDL100907 for 5-HT₂A vs. [³H]Mesulergine for 5-HT₂C) .
  • Functional Assays : Complement binding data with functional readouts (e.g., calcium flux for 5-HT₂A activation) to resolve discrepancies .

Q. What computational strategies predict the binding mode of this compound to 5-HT receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with 5-HT₂A crystal structures (PDB: 6WGT). Prioritize poses where the indole NH forms hydrogen bonds with Ser159/Ser239 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of fluorine-benzyl interactions with hydrophobic pockets (e.g., Phe234/Val235) .
  • QSAR Models : Develop models correlating substituent electronegativity (e.g., F vs. Cl) with binding affinity (pKᵢ) .

Data Interpretation and Validation

Q. How to resolve ambiguities in NMR spectra due to fluorine’s spin-½ nucleus?

  • Methodological Answer :

  • ¹⁹F-NMR : Use a broadband probe to detect fluorine at δ ≈ -115 ppm (CF₃ reference) .
  • Decoupling : Apply ¹H-¹⁹F decoupling to simplify splitting patterns in ¹H-NMR .
  • COSY/HMBC : Correlate fluorine’s through-space couplings with adjacent protons to confirm substitution position .

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